2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15872257
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | 2-[6-(cyclobutylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C15H21N3O/c19-11-18-9-2-1-6-14(18)12-7-8-15(16-10-12)17-13-4-3-5-13/h7-8,10-11,13-14H,1-6,9H2,(H,16,17) |
| Standard InChI Key | QKINPUHQQQSHSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C2=CN=C(C=C2)NC3CCC3)C=O |
Introduction
2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a pyridine ring, a piperidine moiety, and an aldehyde functional group. Its molecular formula is C15H21N3O, and it has a molecular weight of 259.35 g/mol . This compound is of interest in medicinal chemistry due to its potential for diverse biological interactions.
Synthesis
The synthesis of 2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves several key steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, compounds with similar structures are synthesized through reactions involving the formation of the pyridine and piperidine rings, followed by the introduction of the aldehyde group.
Comparison with Similar Compounds
Research Findings and Future Directions
Research on compounds like 2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is ongoing, with a focus on understanding their interactions with biological targets and potential therapeutic applications. Further studies are needed to elucidate the specific mechanisms of action and to explore their pharmacological properties fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume